molecular formula C20H19N5OS B10833004 5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10833004
M. Wt: 377.5 g/mol
InChI Key: PNAYFCPGKVJMMN-UHFFFAOYSA-N
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Chemical Reactions Analysis

BDBM50061612 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .

Comparison with Similar Compounds

BDBM50061612 can be compared with other similar compounds, such as other azole-based kinase inhibitors. These compounds share structural similarities but may differ in their specific targets and efficacy. For example, compounds like CHEMBL3394168 and SCHEMBL12614651 are structurally related but may have different inhibitory profiles and therapeutic potentials .

Properties

Molecular Formula

C20H19N5OS

Molecular Weight

377.5 g/mol

IUPAC Name

5-[3-(6-cyclopentyloxypyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C20H19N5OS/c21-20-25-24-19(27-20)12-8-9-16-14(10-12)15(11-22-16)17-6-3-7-18(23-17)26-13-4-1-2-5-13/h3,6-11,13,22H,1-2,4-5H2,(H2,21,25)

InChI Key

PNAYFCPGKVJMMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=N2)C3=CNC4=C3C=C(C=C4)C5=NN=C(S5)N

Origin of Product

United States

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